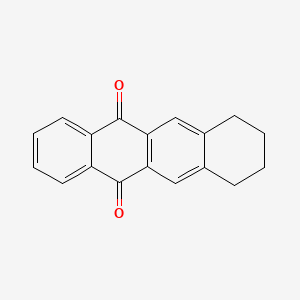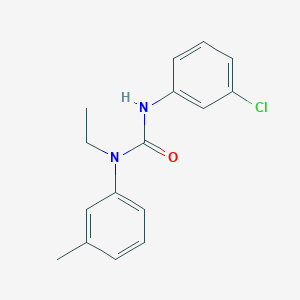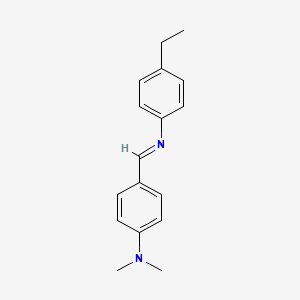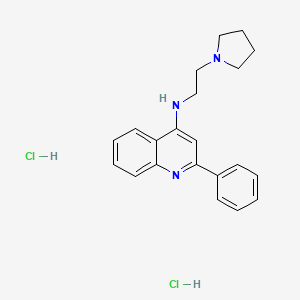
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is a complex organic compound that features a quinoline core structure substituted with a phenyl group and a pyrrolidinyl ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Quinoline derivatives: These compounds share the quinoline core and are often studied for their antimicrobial and anticancer properties.
Uniqueness
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
853344-18-0 |
|---|---|
Molecular Formula |
C21H25Cl2N3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C21H23N3.2ClH/c1-2-8-17(9-3-1)20-16-21(18-10-4-5-11-19(18)23-20)22-12-15-24-13-6-7-14-24;;/h1-5,8-11,16H,6-7,12-15H2,(H,22,23);2*1H |
InChI Key |
BOBKNYWCQUZSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


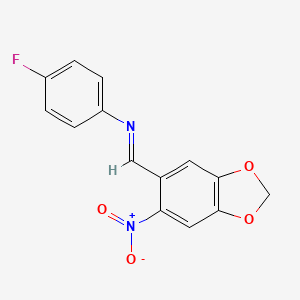
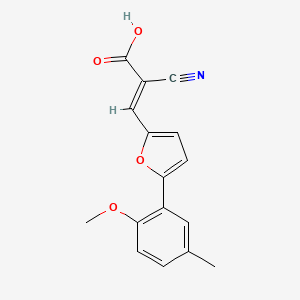
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
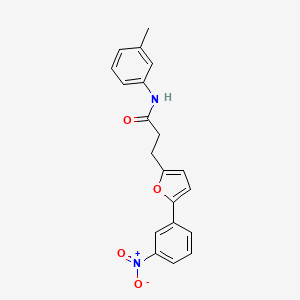

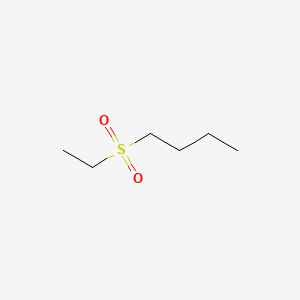
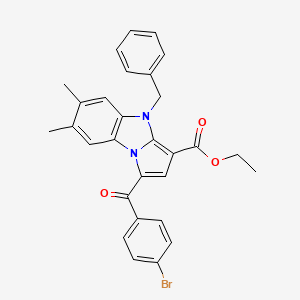
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
